4-Bromo-3-fluorobenzoic acid

pKa carboxylate nucleophilicity directed cross-coupling

4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) is a dihalogenated benzoic acid derivative bearing bromine at the para position and fluorine at the meta position relative to the carboxylic acid group. With a molecular formula of C₇H₄BrFO₂ and a molecular weight of 219.01 g·mol⁻¹, this compound is a white to off-white crystalline powder at ambient temperature.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 153556-42-4
Cat. No. B119003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorobenzoic acid
CAS153556-42-4
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)Br
InChIInChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
InChIKeyRMYOGXPGIDWJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) is a dihalogenated benzoic acid derivative bearing bromine at the para position and fluorine at the meta position relative to the carboxylic acid group [1]. With a molecular formula of C₇H₄BrFO₂ and a molecular weight of 219.01 g·mol⁻¹, this compound is a white to off-white crystalline powder at ambient temperature [2]. Its computed XLogP3-AA of 2.2 and topological polar surface area of 37.3 Ų place it within favorable drug-like property space [1]. Commercially available at ≥98% purity from major suppliers, the compound melts within a 207–213 °C range depending on the source, with a predicted pKa of 3.63 ± 0.10 and a predicted density of 1.789 g·cm⁻³ [3]. It is classified as an irritant (Xi; H315–H319–H335) and is listed in the TSCA inventory, confirming its acceptance for research and industrial use in regulated markets [2][3].

Why 4-Bromo-3-fluorobenzoic Acid Cannot Be Freely Substituted by Other Bromofluorobenzoic Acid Isomers or Chloro Analogs


Bromofluorobenzoic acid regioisomers (e.g., 4-bromo-2-fluorobenzoic acid, CAS 112704-79-7; 3-bromo-4-fluorobenzoic acid, CAS 1007-16-5) and halogen-exchanged analogs (e.g., 4-chloro-3-fluorobenzoic acid, CAS 403-17-8) are not functionally interchangeable with 4-bromo-3-fluorobenzoic acid. The relative positioning of bromine, fluorine, and the carboxylic acid governs three critically differentiating properties: (i) acid strength (pKa), which dictates the nucleophilicity of the carboxylate in directed cross-coupling and the compound's ionization state under physiological or extraction conditions; (ii) melting point and crystallinity, which directly impact purification route design, residual solvent removal, and solid-state formulation; and (iii) chemoselectivity in palladium-catalyzed coupling, where the para-bromo substituent serves as the preferred oxidative addition site while the meta-fluoro group remains inert, enabling sequential orthogonal functionalization [1][2]. Physical property divergence—for instance, a 69 °C melting point gap versus 3-bromo-4-fluorobenzoic acid—can force complete revision of crystallization protocols and scale-up process engineering [1][3].

Quantitative Differentiation Evidence for 4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4) Versus Closest Structural Analogs


Acidity (pKa) Divergence Between 4-Bromo-3-fluorobenzoic Acid and the 4-Bromo-2-fluoro Regioisomer Governs Carboxylate Reactivity and Ionization Behavior

4-Bromo-3-fluorobenzoic acid exhibits a predicted pKa of 3.63 ± 0.10 [1], which is 0.59 log units higher (i.e., weaker acidity) than its 2-fluoro regioisomer 4-bromo-2-fluorobenzoic acid (predicted pKa = 3.04 ± 0.10) [2]. JChem-calculated values confirm this trend: acid pKa = 3.73 for the 3-fluoro isomer versus 3.27 for the 2-fluoro isomer [3][4]. At pH 7.4, the 4-bromo-3-fluoro isomer has a LogD of −0.75, while the 4-bromo-2-fluoro isomer has a LogD of −0.89 [3][4]. The less acidic 3-fluoro isomer generates a more nucleophilic carboxylate, which is strategically advantageous in carboxylate-directed ortho-functionalization methodologies where the carboxylate acts as a directing group for palladium [5].

pKa carboxylate nucleophilicity directed cross-coupling ionization state extraction efficiency

Melting Point Gap of Approximately 69 °C Separates 4-Bromo-3-fluorobenzoic Acid from Its 3-Bromo-4-fluoro Regioisomer, Dictating Crystallization and Solid-Handling Process Design

The melting point of 4-bromo-3-fluorobenzoic acid is consistently reported within 207–213 °C across multiple authoritative sources: 207 °C [1], 207–209 °C [2], and 210–213 °C (≥98% purity, Fisher Scientific) . In stark contrast, 3-bromo-4-fluorobenzoic acid (CAS 1007-16-5)—in which bromine and fluorine positions are swapped—melts at 138–140 °C [3]. 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) melts at 193–197 °C, while 4-bromo-2-fluorobenzoic acid melts at 211–215 °C [3][4]. The 4-bromo-3-fluoro isomer thus occupies a unique position in melting point space, distinctly lower than the 2-fluoro analog yet dramatically higher than the 3-bromo-4-fluoro isomer.

melting point crystallinity solid-state purification process engineering scale-up

Orthogonal Chemoselectivity: The Para-Bromo Substituent Enables Selective Palladium-Catalyzed Coupling While the Meta-Fluoro Group Remains Inert, Providing a Sequentially Functionalizable Bis-Electrophile

In palladium-catalyzed cross-coupling, the intrinsic reactivity order of aryl halides follows I > OTf ≥ Br >> Cl >> F [1]. In 4-bromo-3-fluorobenzoic acid, the para-bromo substituent serves as the primary oxidative addition site for Pd(0), while the meta-fluoro group—being substantially less reactive—survives coupling conditions intact. This enables a sequential orthogonal strategy: first, Suzuki, Heck, Sonogashira, or Buchwald–Hartwig coupling at the C–Br position to introduce aryl, alkenyl, alkynyl, or amino functionality; second, the C–F bond can be engaged under more forcing Ni-catalyzed conditions or via nucleophilic aromatic substitution if subsequently activated [2]. By contrast, the 4-chloro-3-fluorobenzoic acid analog exhibits a much narrower reactivity gap between C–Cl and C–F, reducing chemoselectivity margins in practice [3]. The 3-bromo-4-fluoro isomer places the bromine meta to the carboxylate-directing group, altering the regiochemical outcome of carboxylate-directed functionalization methodologies [4].

chemoselectivity Suzuki coupling orthogonal functionalization bromo vs. fluoro reactivity palladium catalysis

Commercial Purity Benchmark: 98+% Minimum Specification Enables Direct Use in cGMP Intermediate Synthesis Without Additional Purification

4-Bromo-3-fluorobenzoic acid is routinely supplied at ≥98% purity by major international vendors, including the Thermo Scientific Chemicals line (formerly Alfa Aesar) distributed through Fisher Scientific . ChemBase aggregates supplier purity data confirming availability at 95%, 97%, 98%, and 98+% grades, with the 98+% specification being the most commonly cataloged for research-to-pilot-scale procurement [1]. This is comparable to the purity specifications of the 4-bromo-2-fluoro isomer (e.g., Sigma-Aldrich 97% ) and the 3-bromo-4-fluoro isomer (97% [2]), but the broader multi-supplier availability of the 4-bromo-3-fluoro isomer across the 95–98+% range provides procurement flexibility for different application stages.

purity specification procurement quality cGMP intermediate vendor datasheet batch consistency

Patent-Corroborated Role as a Key Intermediate in c-Met Kinase Inhibitor and HDAC Inhibitor Synthesis Confirms Target-Specific Structural Necessity

PubChem's patent co-occurrence database identifies 4-bromo-3-fluorobenzoic acid as a specifically claimed intermediate in at least three distinct granted patent families: EP-2892904-B1 (granted 2018-10-17) and EP-2531509-B1 (granted 2016-10-05) covering highly selective c-Met kinase inhibitors as anticancer agents, and KR-101066508-B1 (granted 2011-09-21) covering benzamide derivatives as histone deacetylase (HDAC) inhibitors [1]. The compound's para-bromo, meta-fluoro substitution pattern is structurally encoded into the final pharmacophore topology of these inhibitor classes; neither the 2-fluoro regioisomer nor the chloro analog would generate the identical spatial and electronic presentation of substituents required for target binding [1]. Furthermore, the compound is widely cited as a key building block in the synthesis of pazopanib (a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma) and olaparib (a PARP inhibitor for ovarian and breast cancers) [2].

c-Met inhibitor HDAC inhibitor patent intermediate kinase inhibitor pharmaceutical synthesis

Dihalogenated Reductive Cleavage Selectivity: Ortho-Substituted Benzoic Acids Are More Readily Dehalogenated Than Para/Meta Isomers, Giving 4-Bromo-3-fluorobenzoic Acid Superior Stability Under Reducing Conditions

A systematic study of active-sodium-promoted reductive cleavage of halogenated benzoic acids demonstrated that whilst chloro-, bromo-, and iodobenzoic acids are easily dehalogenated, fluorobenzoic acids undergo reductive cleavage to a high extent only in the presence of strongly reducing dianions [1]. Critically, the study established that ortho-substituted benzoic acids are more easily dehalogenated than the corresponding para or meta isomers [1]. 4-Bromo-3-fluorobenzoic acid, bearing bromine at the para position and fluorine at the meta position, lacks any ortho-halogen substituent and therefore resists inadvertent reductive dehalogenation more effectively than the 2-fluoro (ortho-fluoro) or 2-bromo regioisomers under reducing conditions encountered in certain coupling manifolds (e.g., Kumada, Negishi) or during dissolving-metal reductions.

reductive dehalogenation stability sodium reduction regioselective cleavage process robustness

Highest-Value Application Scenarios for 4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4) Grounded in Quantitative Differentiation Evidence


Sequential Orthogonal Coupling in c-Met Kinase Inhibitor Synthesis

In the synthesis of c-Met kinase inhibitors claimed in EP-2892904-B1 and EP-2531509-B1, 4-bromo-3-fluorobenzoic acid serves as a bis-electrophilic core that exploits the dramatic reactivity difference between the para-C–Br bond (rapid Pd(0) oxidative addition) and the meta-C–F bond (inert under standard Suzuki conditions) [1]. The synthetic sequence first engages the C–Br site in a Suzuki–Miyaura coupling to install a (hetero)aryl group, then applies a late-stage Ni-catalyzed or SₙAr activation of the C–F bond to introduce a second diversity element. The compound's pKa of 3.63 ensures that the carboxylic acid remains predominantly protonated under mildly acidic coupling conditions (facilitating organic-phase extraction), while its melting point of 207–213 °C enables straightforward isolation of intermediates by crystallization rather than chromatography [2].

Carboxylate-Directed Regioselective Ortho-Functionalization for Trisubstituted Benzoic Acid Libraries

The relatively higher pKa of 4-bromo-3-fluorobenzoic acid (pKa = 3.63) compared to 4-bromo-2-fluorobenzoic acid (pKa = 3.04) means that, upon deprotonation with a suitable base, the resulting lithium or magnesium carboxylate is a stronger nucleophile and a more effective directing group for palladium-catalyzed ortho-C–H activation [1][2]. The carboxylate-directed cross-coupling methodology developed by Houpis et al. (Org. Lett. 2008) achieves >99:1 ortho-selectivity in dihalobenzoic acid substrates, and the 4-bromo-3-fluoro isomer's substitution pattern ensures that the ortho position is accessible for functionalization without steric or electronic interference from the halogen substituents [2]. The resulting trisubstituted benzoic acids represent privileged scaffolds for fragment-based drug discovery.

HDAC Inhibitor Benzamide Core Construction with Process-Scale Crystallization Control

The granted patent KR-101066508-B1 discloses benzamide derivatives as HDAC inhibitors wherein the 4-bromo-3-fluorobenzoic acid scaffold is converted to the corresponding benzamide via acid chloride or coupling-reagent activation [1]. The compound's relatively high melting point (207–213 °C) compared to the 3-bromo-4-fluoro isomer (138–140 °C) is a decisive process advantage: higher-melting intermediates resist oiling out during workup and permit direct filtration of precipitated product from aqueous quench streams [2]. Furthermore, the ≥98% purity specification with neutralization-titration verification provides the stoichiometric confidence required when the carboxylic acid is the limiting reagent in large-batch amide bond formation, directly impacting API cost of goods .

Selective Reductive Stability in Multi-Step, Multi-Metal Synthesis Sequences

For synthetic routes that traverse strongly reducing conditions—such as Kumada couplings with Grignard reagents, Negishi couplings with organozinc reagents, or dissolving-metal reductions—the 4-bromo-3-fluorobenzoic acid scaffold offers a measurable stability advantage over ortho-halogenated analogs [1]. The systematic study of active-sodium-promoted dehalogenation demonstrates that ortho-substituted benzoic acids undergo reductive cleavage more readily than para or meta isomers; because 4-bromo-3-fluorobenzoic acid bears both halogens exclusively at meta and para positions, it is inherently less prone to premature C–Br or C–F bond loss under reducing conditions [1]. This differential stability can translate into higher isolated yields when a synthetic sequence requires early-stage introduction of the benzoic acid core followed by multiple reducing or organometallic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.